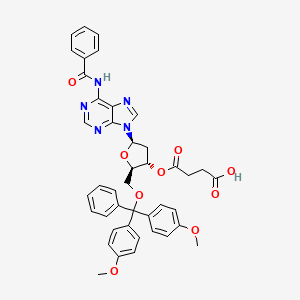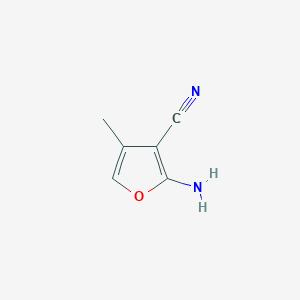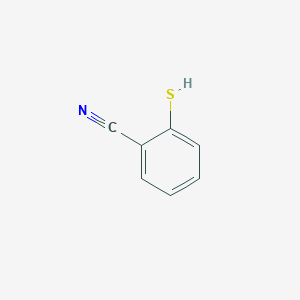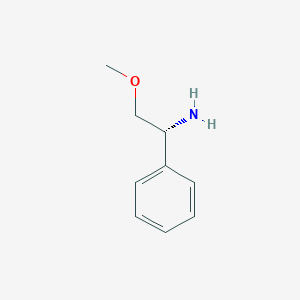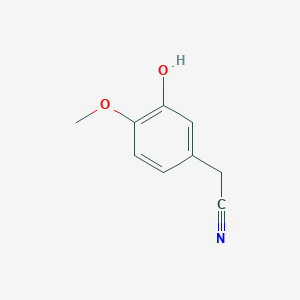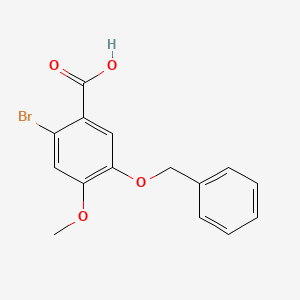
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid (2-B4M5B) is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a molecular formula of C13H12BrO3. This compound is used in a variety of scientific research applications, as it has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Urolithin Derivatives
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is suitable for use in the syntheses of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins, and they have been found to exhibit anti-inflammatory and antioxidant effects.
Production of Anti-Wrinkle Agents
This compound is an intermediate in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo [b,d]pyran-6-one . This product has been used in anti-wrinkle agents and is known as a collagen production promoter .
Inhibition of MMP-1 Production
The same product mentioned above, 3,8-Dihydroxy-9-methoxy-6H-Dibenzo [b,d]pyran-6-one, is also known as an MMP-1 production inhibitor . MMP-1 is an enzyme that breaks down collagen, so inhibiting its production can help maintain skin elasticity and prevent wrinkles.
Elastase Activity Inhibition
In addition to promoting collagen production and inhibiting MMP-1 production, 3,8-Dihydroxy-9-methoxy-6H-Dibenzo [b,d]pyran-6-one is also known to inhibit elastase activity . Elastase is another enzyme that can degrade elastin, a protein that allows tissues in the body to resume their shape after stretching or contracting.
Synthesis of Substituted Aminobenzacridines
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid can be used in the synthesis of substituted aminobenzacridines . These compounds are of interest due to their potential biological activities.
Synthesis of Dibenzo[b,f]thiepin Derivatives
This compound can also be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are of interest in medicinal chemistry due to their potential pharmacological properties.
Wirkmechanismus
Target of Action
It’s known that this compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The benzylic position is activated towards free radical attack , and the compound’s bromine atom could potentially be involved in electrophilic aromatic substitution .
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Pharmacokinetics
The compound has a predicted boiling point of 4454±450 °C and a predicted density of 1.486±0.06 g/cm3 , which could potentially impact its bioavailability.
Result of Action
It’s known that the compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .
Action Environment
The compound has a storage temperature of 2-8°c , indicating that temperature could potentially impact its stability.
Eigenschaften
IUPAC Name |
2-bromo-4-methoxy-5-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDEMXQQIWHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453627 |
Source


|
| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid | |
CAS RN |
24958-42-7 |
Source


|
| Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


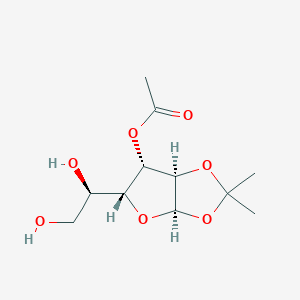
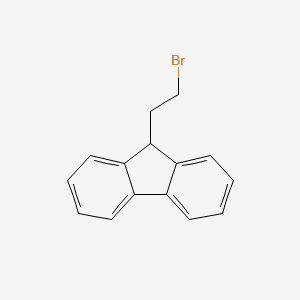

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)
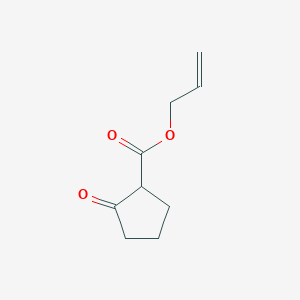
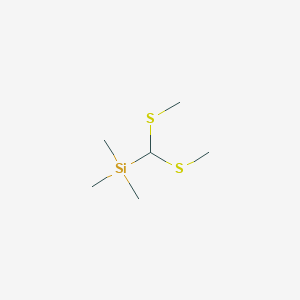

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
